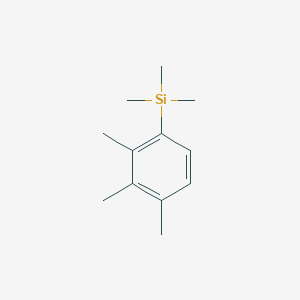

Trimethyl(2,3,4-trimethylphenyl)silane

Description

Properties

CAS No. |

112277-73-3 |

|---|---|

Molecular Formula |

C12H20Si |

Molecular Weight |

192.37 g/mol |

IUPAC Name |

trimethyl-(2,3,4-trimethylphenyl)silane |

InChI |

InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3 |

InChI Key |

IAGDVFQGHLAUPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Silylation of Phenolic Derivatives

The most direct route to Trimethyl(2,3,4-trimethylphenyl)silane involves nucleophilic silylation of 2,3,4-trimethylphenol derivatives. This method adapts protocols from analogous systems, such as the synthesis of trimethyl-phenylamino-silane. Here, 2,3,4-trimethylphenol reacts with trimethylchlorosilane in the presence of a base (e.g., triethylamine) to yield the target compound.

Reaction Scheme:

$$ \text{2,3,4-Trimethylphenol} + (\text{CH}3)3\text{SiCl} \xrightarrow{\text{Et}_3\text{N, benzene}} \text{this compound} + \text{HCl} $$

Key parameters include:

- Solvent: Benzene or tetrahydrofuran (THF) for optimal solubility.

- Base: Triethylamine or pyridine to scavenge HCl.

- Temperature: Room temperature (20–25°C) with stirring for 12–24 hours.

Yields typically range from 65% to 85%, contingent on the steric hindrance of the aryl substrate. Side products, such as disilylated derivatives, are minimized by controlling the stoichiometry of trimethylchlorosilane.

Grignard Reagent-Mediated Coupling

An alternative pathway employs Grignard reagents to couple trimethylsilyl groups with halogenated aryl precursors. For example, 2,3,4-trimethylbromobenzene reacts with trimethylsilane in the presence of magnesium, forming a Grignard intermediate that subsequently couples with trimethylchlorosilane.

Reaction Scheme:

- Formation of Grignard reagent:

$$ \text{2,3,4-Trimethylbromobenzene} + \text{Mg} \rightarrow \text{2,3,4-Trimethylphenylmagnesium bromide} $$ - Silylation:

$$ \text{2,3,4-Trimethylphenylmagnesium bromide} + (\text{CH}3)3\text{SiCl} \rightarrow \text{this compound} + \text{MgBrCl} $$

Conditions:

- Solvent: Dry diethyl ether or THF under inert atmosphere.

- Temperature: Reflux (40–66°C) for 4–6 hours.

- Workup: Quenching with aqueous NH$$_4$$Cl followed by extraction with nonpolar solvents.

This method achieves yields of 70–90%, though scalability is limited by the sensitivity of Grignard reagents to moisture and oxygen.

Transition Metal-Catalyzed Dehydrocoupling

Recent advances utilize zirconium or titanium catalysts for silane-aryl coupling. For instance, Cp$$2$$Zr(NMe$$2$$)$$_2$$ (Cp = cyclopentadienyl) catalyzes the dehydrogenative coupling of phenylsilane with aryl amines. Adapting this to this compound synthesis involves:

Reaction Scheme:

$$ (\text{CH}3)3\text{SiH} + \text{2,3,4-Trimethylphenylamine} \xrightarrow{\text{Cp}2\text{Zr(NMe}2\text{)}2} \text{this compound} + \text{NH}3 $$

Key Observations:

- Catalyst Loading: 5–10 mol% Cp$$2$$Zr(NMe$$2$$)$$_2$$.

- Temperature: 80°C in benzene-d$$_6$$.

- Byproducts: Trace cyclic silanes (e.g., $$(\text{PhSiH}2)2$$) form via competing dehydrocoupling.

This method offers atom economy but requires rigorous exclusion of moisture and oxygen. Yields remain moderate (50–60%) due to competing pathways.

Hydrosilylation of Alkynes

Hydrosilylation of 2,3,4-trimethylphenylacetylene with trimethylsilane presents a radical-mediated route. Using azobisisobutyronitrile (AIBN) as an initiator, the reaction proceeds via anti-Markovnikov addition:

Reaction Scheme:

$$ \text{2,3,4-Trimethylphenylacetylene} + (\text{CH}3)3\text{SiH} \xrightarrow{\text{AIBN}} \text{this compound} $$

Optimization Data:

- Initiator: 2 mol% AIBN.

- Solvent: Toluene at 80°C for 8 hours.

- Yield: 75–80% with >90% regioselectivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Mechanistic Insights and Side Reactions

Classical Silylation:

The reaction proceeds via nucleophilic attack of the phenoxide ion on electrophilic silicon in $$(\text{CH}3)3\text{SiCl}$$. Steric effects from the 2,3,4-trimethyl substituents slow kinetics, necessitating excess silane.

Transition Metal Catalysis:

Cp$$2$$Zr(NMe$$2$$)$$_2$$ activates Si–H bonds, facilitating N–Si coupling. Competitive σ-bond metathesis leads to silane oligomerization, reducing yields.

Hydrosilylation: AIBN generates silyl radicals that add to the alkyne, followed by hydrogen abstraction. Isomerization to Markovnikov products is suppressed in toluene.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Hydrosilanes like triethylsilane can be employed.

Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: The compound can be used to modify biomolecules for various studies.

Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological activity, stability, and reactivity of aryltrimethylsilanes are highly dependent on the substituents on the phenyl ring. Key comparisons include:

Table 1: Substituent Effects on Fungicidal Activity (SAR Analysis)

Key Findings :

- Methyl vs. Fluorine Substituents : Fluorinated derivatives (e.g., pentafluorophenyl) exhibit enhanced reactivity in catalysis due to electron-withdrawing effects, whereas methyl groups provide steric bulk but less electronic modulation .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Molecular Weight : Bulkier substituents (e.g., isopropyl in biodesalination compounds) increase molecular weight, which may influence volatility and GC-MS retention times .

- GC-MS Abundance: Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane showed a 39.22% peak area in algal extracts, suggesting higher natural abundance or stability compared to the target compound .

Key Findings :

- Catalytic Versatility: Fluorinated silanes participate in fluoride-ion-catalyzed reactions, whereas non-fluorinated analogs like the target compound are more suited for steric interactions in biological systems .

- Analytical Utility : Trimethyl(phenyl)silane’s predictable NMR signals make it ideal for analytical applications, a role less common for heavily substituted derivatives .

Industrial and Natural Occurrence

- Biodesalination: Silanes with phenoxy and branched alkyl groups (e.g., trimethyl[5-methyl-2-(1-methylethyl)phenoxy]silane) are abundant in Chlorella vulgaris extracts, whereas the target compound is synthetically derived .

- Market Trends : Derivatives like trimethyl(3-phenyl-2-propenyl)-silane are forecasted for growth in semiconductor and polymer industries, highlighting divergent industrial niches compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.